methyl 2-{[6-(2H-1,3-benzodioxole-5-amido)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate
Description
The compound methyl 2-{[6-(2H-1,3-benzodioxole-5-amido)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate is a quinoline derivative featuring a benzodioxole amido group at position 6, a 4-fluorophenyl substituent at position 2, and a methyl oxyacetate ester at position 4 of the quinoline core. The benzodioxole moiety is known to enhance metabolic stability, while the 4-fluorophenyl group improves binding affinity and bioavailability in drug design .
Properties
IUPAC Name |
methyl 2-[6-(1,3-benzodioxole-5-carbonylamino)-2-(4-fluorophenyl)quinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O6/c1-32-25(30)13-33-23-12-21(15-2-5-17(27)6-3-15)29-20-8-7-18(11-19(20)23)28-26(31)16-4-9-22-24(10-16)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMORFMYIWTRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-(2H-1,3-benzodioxole-5-amido)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the benzenesulfonamide group. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[6-(2H-1,3-benzodioxole-5-amido)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial properties.
Industry: As a component in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of methyl 2-{[6-(2H-1,3-benzodioxole-5-amido)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the compound’s observed effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula.
Research Findings and Implications
- Benzodioxole vs. Trifluoromethyl Groups : The benzodioxole amido group in the target compound likely improves metabolic stability compared to trifluoromethyl groups, which may enhance in vivo half-life .
- Synthetic Challenges: The multicomponent protocol in for furoquinolinacetic acids could be adapted for synthesizing the target compound, though the benzodioxole amido group may require orthogonal protection strategies .
Biological Activity
Methyl 2-{[6-(2H-1,3-benzodioxole-5-amido)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article synthesizes existing studies and findings regarding the compound's biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety, an amide linkage, and a quinoline derivative. Its molecular formula is , with a molecular weight of approximately 391.383 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of amides and ether linkages. The synthesis pathways often utilize coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the benzodioxole derivatives and quinoline intermediates.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including those similar to this compound. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, Caco-2, HepB3) demonstrated significant cytotoxic effects. The IC50 values for certain derivatives were reported to range from 3.94 mM to 9.12 mM, indicating varying degrees of potency against these cell lines .
- Mechanism of Action : Compounds similar to this compound have been shown to induce cell cycle arrest in the G2-M phase, suggesting that they may inhibit cancer cell proliferation through mechanisms involving cell cycle regulation .
Antioxidant Activity
The antioxidant properties of this class of compounds have also been investigated:
- DPPH Assay : The antioxidant activity was evaluated using the DPPH radical scavenging assay. Compounds with similar structures exhibited notable antioxidant capabilities, effectively neutralizing free radicals and potentially reducing oxidative stress in biological systems .
Case Studies
- Study on Benzodioxole Derivatives : A comparative study on several benzodioxole derivatives revealed that those containing amide functionalities exhibited stronger anticancer activity compared to their non-amide counterparts. Specifically, compounds with structural similarities to this compound showed enhanced cytotoxicity against HepB3 cells when compared to standard chemotherapeutic agents like Doxorubicin .
- Antioxidant Evaluation : In another study focused on antioxidant properties, compounds similar to this compound were tested for their ability to scavenge DPPH radicals. The results indicated that these compounds could serve as potential therapeutic agents for diseases linked to oxidative stress .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
